
Eltanexor
説明
エルタネキソールは、第2世代の核輸出選択的阻害剤(SINE)化合物です。これは、腫瘍抑制タンパク質と癌遺伝子の調節に重要な役割を果たす核輸出タンパク質Exportin 1(XPO1)を阻害するように設計されています。 XPO1を阻害することにより、エルタネキソールは核内の腫瘍抑制タンパク質の蓄積と活性化を促進し、それによって抗腫瘍効果を発揮します .
2. 製法
エルタネキソールの合成には、いくつかの重要なステップが含まれます。 この化合物は、トリアゾール類、特に位置1に(1E)-3-アミノ-3-オキソ-2-(ピリミジン-5-イル)プロプ-1-エン-1-イル、位置3に3,5-ビス(トリフルオロメチル)フェニル基が置換された1H-1,2,4-トリアゾールです . 合成経路は通常、トリアゾール環の形成に続き、制御された反応条件下での置換基の導入を行います。工業生産方法では、スケーラビリティと費用対効果を確保しながら、収率と純度の最適化に重点が置かれています。
準備方法
The synthesis of eltanexor involves several key steps. The compound is a member of the triazole class, specifically 1H-1,2,4-triazole substituted by (1E)-3-amino-3-oxo-2-(pyrimidin-5-yl)prop-1-en-1-yl and 3,5-bis(trifluoromethyl)phenyl groups at positions 1 and 3, respectively . The synthetic route typically involves the formation of the triazole ring followed by the introduction of the substituents under controlled reaction conditions. Industrial production methods focus on optimizing yield and purity while ensuring scalability and cost-effectiveness.
化学反応の分析
XPO1 Binding and Nuclear Retention Mechanism
Eltanexor covalently binds to cysteine 528 in the cargo-binding pocket of XPO1, inducing conformational changes that prevent interaction with nuclear export signals (NESs). This results in nuclear retention of tumor suppressor proteins (TSPs) and cell cycle regulators:
Proteasome-Mediated Degradation of XPO1
This compound promotes ubiquitination and proteasomal degradation of XPO1, reducing its cytoplasmic availability for cargo transport:
-
Key Observations :
Transcriptional and Post-Translational Effects
This compound modulates gene expression and protein localization through XPO1 inhibition:
mRNA and Protein Induction
-
TP53 Pathway Activation :
Antiviral Activity
-
HCMV Replication Inhibition :
Pharmacokinetic and Clinical Data
This compound demonstrates improved tolerability over first-generation SINE compounds (e.g., selinexor) due to reduced CNS penetration:
Parameter | Preclinical (Mice) | Clinical (MDS Patients) | Source |
---|---|---|---|
Oral bioavailability | 85% | 70–80% (10–20 mg doses) | |
Half-life | 6–8 hours | 9–12 hours | |
Dose-limiting toxicity | None observed | Grade 3 fatigue (15%) |
Synergistic Combinations
This compound enhances efficacy of standard therapies across cancer types:
科学的研究の応用
エルタネキソールは、特に化学、生物学、医学、産業の分野において、幅広い科学研究の応用があります。
化学: エルタネキソールは、核輸出とその阻害のメカニズムを研究するためのツール化合物として使用されます。
生物学: この化合物は、細胞プロセスにおけるXPO1の役割と、腫瘍抑制タンパク質への影響を理解するための研究に使用されます。
医学: エルタネキソールは、多発性骨髄腫や骨髄異形成症候群など、さまざまな癌における潜在的な治療応用について調査されています
作用機序
エルタネキソールは、核輸出タンパク質XPO1を阻害することによってその効果を発揮します。この阻害により、核内の腫瘍抑制タンパク質の蓄積と活性化が促進され、それによって腫瘍の増殖が抑制され、癌細胞のアポトーシスが誘導されます。 エルタネキソールの分子標的には、p53、IκB、FOXOなどの腫瘍抑制タンパク質、およびc-MYCやBCL-2などの癌遺伝子があります .
類似化合物との比較
エルタネキソールは、核輸出の選択的阻害剤でもあるセリンキソールなどの他の類似化合物と比較されています。両方の化合物がXPO1を標的とする一方で、エルタネキソールはセリンキソールと比較して脳への移行が少なく、耐容性が向上していることが示されています。 これにより、エルタネキソールは特定の治療用途に適した選択肢になります . 他の類似化合物には、KPT-8602やONO-7706があり、作用機序は類似していますが、薬物動態プロファイルや治療窓が異なります .
結論
エルタネキソールは、癌治療と科学研究において大きな可能性を秘めた有望な化合物です。その独特の作用機序と耐容性の向上が、さまざまな悪性腫瘍の理解と克服のための貴重なツールとなっています。
他に質問がある場合や、詳細が必要な場合は、遠慮なくお尋ねください。
生物活性
Eltanexor, also known as KPT-8602, is a second-generation selective inhibitor of nuclear export (SINE) that targets exportin 1 (XPO1). This compound has garnered attention for its potential therapeutic applications in various malignancies, particularly hematological cancers and glioblastoma. The following sections detail the biological activities of this compound, including its mechanisms of action, efficacy in clinical studies, and case studies highlighting its therapeutic potential.
This compound functions primarily by inhibiting XPO1, which is responsible for the nuclear export of various proteins, including tumor suppressors and transcription factors. By promoting the nuclear retention of these proteins, this compound enhances their activity and can lead to increased apoptosis in cancer cells. Notably, it has been shown to:
- Induce Apoptosis : this compound triggers apoptosis in cancer cells by activating TP53-dependent pathways. It increases the expression of TP53-related genes such as CDKN1A and PUMA, which are crucial for cell cycle regulation and apoptosis induction .
- Enhance Antiviral Response : Recent studies indicate that this compound promotes the proteasome-mediated degradation of XPO1, leading to the nuclear retention of interferon regulatory factor 3 (IRF-3). This results in heightened expression of type I interferons and interferon-stimulated genes (ISGs), suggesting a novel antiviral mechanism .
Hematological Malignancies
In clinical trials, this compound has demonstrated promising results in treating higher-risk myelodysplastic syndromes (MDS) and multiple myeloma:
- Phase 2 Study Results : In a recent Phase 2 trial involving patients with relapsed or refractory higher-risk MDS, this compound was administered at a dose of 10 mg orally on days 1-5 each week. The study reported:
The safety profile was generally manageable, with common adverse events including asthenia (47%), diarrhea (43%), and nausea (33%), primarily Grade 1-2 .
Glioblastoma
In preclinical studies focusing on glioblastoma, this compound has shown significant efficacy:
- Reduced Cell Viability : this compound effectively decreased the viability of glioblastoma cells at nanomolar concentrations. It also sensitized these cells to radiotherapy, enhancing therapeutic outcomes when combined with temozolomide (TMZ) .
- Mechanism of Action : The compound's ability to induce apoptosis in glioblastoma stem-like cells was linked to increased expression of TP53-related genes, contributing to its effectiveness as a monotherapy and in combination with existing treatments .
Data Summary Table
Study Type | Population | Dose | ORR (%) | mOS (months) | Transfusion Independence (%) | Common AEs (%) |
---|---|---|---|---|---|---|
Phase 2 MDS Study | Higher-risk MDS patients | 10 mg orally | 27-31 | 8.7 | 29 | Asthenia (47), Diarrhea (43), Nausea (33) |
Preclinical Glioblastoma Study | Glioblastoma cell lines | Nano-molar | N/A | N/A | N/A | N/A |
特性
IUPAC Name |
(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N6O/c18-16(19,20)11-1-9(2-12(3-11)17(21,22)23)15-27-8-29(28-15)6-13(14(24)30)10-4-25-7-26-5-10/h1-8H,(H2,24,30)/b13-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBAVWVBLRIWHM-AWNIVKPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C3=CN=CN=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C(\C3=CN=CN=C3)/C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1642300-52-4 | |
Record name | Eltanexor [USAN:INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642300524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eltanexor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16153 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ELTANEXOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59IQJ9NTK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。